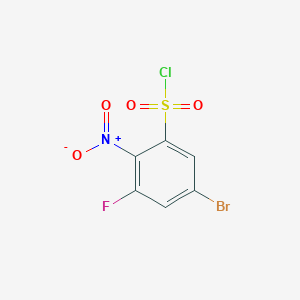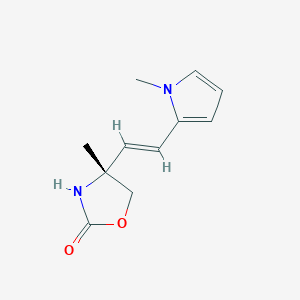
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a pyrrole ring and an oxazolidinone ring, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Vinylation: The pyrrole ring is then vinylated using a suitable vinylating agent under basic conditions.
Oxazolidinone Formation: The final step involves the formation of the oxazolidinone ring through the reaction of an amino alcohol with phosgene or a phosgene equivalent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Antimicrobial Agents: As a member of the oxazolidinone class, it may exhibit antimicrobial properties and could be investigated for use as an antibiotic.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly antibiotics or enzyme inhibitors.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. If used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and reduced side effects.
Uniqueness
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one is unique due to its specific structural features, such as the presence of the pyrrole ring and the vinyl group, which may confer unique chemical and biological properties compared to other oxazolidinones.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(4R)-4-methyl-4-[(E)-2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-11(8-15-10(14)12-11)6-5-9-4-3-7-13(9)2/h3-7H,8H2,1-2H3,(H,12,14)/b6-5+/t11-/m1/s1 |
Clé InChI |
BIZRCKJCJHHXEC-MVIFTORASA-N |
SMILES isomérique |
C[C@]1(COC(=O)N1)/C=C/C2=CC=CN2C |
SMILES canonique |
CC1(COC(=O)N1)C=CC2=CC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
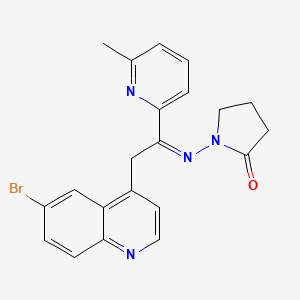
![2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)

![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
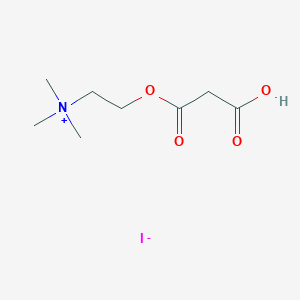
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
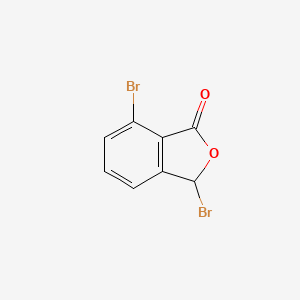


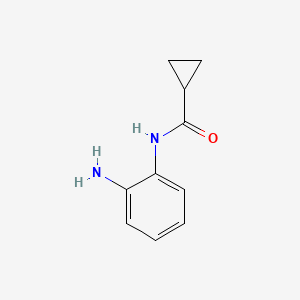

![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
